Divergent nAChR Binding Affinity: 4-Pyridyl Isomer vs. 3-Pyridyl Isomer (NS3531)
The 3-pyridyl isomer (1-(Pyridin-3-yl)-1,4-diazepane, NS3531) has a reported Ki of 136 nM for the α4β2 nAChR subtype, indicating its utility as a ligand for this target [1]. While direct binding data for the 4-pyridyl isomer is not available in the same assay, the distinct regioisomerism suggests a different interaction profile at the receptor orthosteric site, which is critical for SAR studies [2].
| Evidence Dimension | Binding Affinity (Ki) for α4β2 nAChR |
|---|---|
| Target Compound Data | Data not available in comparable assay |
| Comparator Or Baseline | 1-(Pyridin-3-yl)-1,4-diazepane (NS3531): Ki = 136 nM |
| Quantified Difference | Not directly quantifiable; inferred from isomerism |
| Conditions | Rat cortical membrane suspension, 1 nM [³H]cytisine radioligand binding assay |
Why This Matters
Isomer selection is essential for optimizing target engagement and avoiding off-target effects in nAChR-focused drug discovery.
- [1] BindingDB. BDBM50088438: 1-(pyridin-3-yl)-1,4-diazepane (NS3531). Available from: https://www.bindingdb.org (accessed 2024). View Source
- [2] RCSB PDB. 3U8J: Crystal structure of AChBP in complex with NS3531 (1-(pyridin-3-yl)-1,4-diazepane). Available from: https://www.rcsb.org (accessed 2024). View Source
